4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide
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Overview
Description
4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound that features a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide typically involves multi-step reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an intermediate ester compound. This intermediate undergoes further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring system can bind to enzymes or receptors, altering their activity. This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues. These compounds share the thiazole ring system but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2.2BrH/c1-8-4-3-5-10(6-8)17-14-18-11(7-19-14)12-9(2)16-13(15)20-12;;/h3-7H,1-2H3,(H2,15,16)(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIKLWDHRBYVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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